molecular formula C11H11FO B2418868 5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane CAS No. 2248371-30-2

5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane

Cat. No.: B2418868
CAS No.: 2248371-30-2
M. Wt: 178.206
InChI Key: MYSZWKVTPJQPNF-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-oxaspiro[23]hexane is a chemical compound characterized by a spirocyclic structure, where a fluorophenyl group is attached to a hexane ring through an oxygen atom

Properties

IUPAC Name

5-(4-fluorophenyl)-1-oxaspiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-3-1-8(2-4-10)9-5-11(6-9)7-13-11/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSZWKVTPJQPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylmagnesium bromide with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease processes.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromo-3-fluorophenyl)-5-azaspiro[2.3]hexane
  • 5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid
  • 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one

Uniqueness

5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Q & A

Basic: What synthetic methodologies are recommended for 5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane?

Answer:
The synthesis of spirocyclic compounds like this compound typically involves cyclopropanation reactions or transition-metal-catalyzed cross-couplings. For example:

  • Cyclopropanation : Reacting a fluorophenyl-substituted epoxide with a cyclopropane precursor under basic conditions.
  • Suzuki-Miyaura Coupling : Introducing the 4-fluorophenyl group via palladium-catalyzed coupling of a boronic acid derivative with a spirocyclic bromide intermediate .
  • Optimization : Use low-temperature conditions (-70°C) and inert atmospheres (argon) to stabilize reactive intermediates, as seen in analogous organolithium-mediated syntheses .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:
Discrepancies between spectroscopic data often arise from dynamic stereochemistry or crystallographic packing effects. To resolve these:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine absolute configuration and validate spirocyclic geometry .
  • VT-NMR (Variable Temperature NMR) : Identify conformational flexibility by analyzing signal coalescence at elevated temperatures.
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate structural assignments .

Basic: What functional groups in this compound influence its reactivity?

Answer:
Key functional groups include:

  • 4-Fluorophenyl Group : Electron-withdrawing fluorine enhances electrophilic aromatic substitution resistance but stabilizes adjacent carbocations in ring-opening reactions .
  • Spirocyclic Ether : The strained 1-oxaspiro[2.3]hexane system increases susceptibility to nucleophilic attack at the oxygen-adjacent carbon .
  • Cyclopropane Ring : High ring strain drives [2+2] cycloaddition or ring-expansion reactions under photochemical or thermal conditions .

Advanced: What computational strategies are effective for predicting bioactivity of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cytochrome P450 or kinases). Focus on the fluorophenyl moiety’s role in hydrophobic binding pockets .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes, particularly for spirocyclic conformers .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and sp^3 hybridization ratio to predict ADMET properties .

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

Answer:

  • Temperature Control : Maintain sub-zero temperatures (-70°C) during lithiation steps to prevent undesired dehalogenation or dimerization .
  • Catalyst Screening : Test palladium/phosphine complexes (e.g., Pd(PPh₃)₄) for Suzuki couplings to improve yield and reduce homocoupling byproducts .
  • Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) to isolate the spirocyclic product from regioisomers .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Answer:

  • HPLC-MS : Employ reverse-phase chromatography coupled with high-resolution mass spectrometry to detect impurities (<0.1% threshold) .
  • NMR Spectroscopy : Assign all protons and carbons using 2D experiments (COSY, HSQC) to confirm spiro connectivity and fluorophenyl substitution .
  • XRD : Validate absolute stereochemistry and bond angles via single-crystal diffraction .

Advanced: How do structural analogs of this compound differ in structure-activity relationships (SAR)?

Answer:
Compare with analogs like methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate () or 4-((4-Fluorophenyl)hydroxymethyl) derivatives ():

  • Methoxy vs. Fluorophenyl : Methoxy groups enhance solubility but reduce metabolic stability, whereas fluorophenyl improves target affinity via hydrophobic interactions .
  • Spiro Ring Size : Larger spiro systems (e.g., 1-oxaspiro[2.5]octane) reduce ring strain but decrease bioavailability due to increased molecular weight .

Advanced: What is the impact of fluorination on pharmacokinetics (e.g., metabolism, bioavailability)?

Answer:

  • Metabolic Stability : Fluorine blocks cytochrome P450-mediated oxidation at the para position, extending half-life .
  • Lipophilicity : The 4-fluorophenyl group increases logP by ~0.5 units, enhancing blood-brain barrier penetration but risking off-target binding .
  • Excretion : Fluorinated metabolites are less polar, requiring glucuronidation for renal clearance, as observed in analogous compounds .

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